molecular formula C9H8BrCl2NO2 B6177613 ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate CAS No. 2731014-56-3

ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate

Cat. No.: B6177613
CAS No.: 2731014-56-3
M. Wt: 313
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl and dichloropyridine groups, making it a versatile intermediate in organic synthesis. It is commonly used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate typically involves the bromination of ethyl 2,6-dichloropyridine-3-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(chloromethyl)-2,6-dichloropyridine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 5-(methyl)-2,6-dichloropyridine-3-carboxylate: Lacks the halogen substituent on the methyl group.

    Ethyl 5-(bromomethyl)-2,6-difluoropyridine-3-carboxylate: Contains fluorine atoms instead of chlorine atoms.

Uniqueness

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is unique due to the presence of both bromomethyl and dichloropyridine groups. This combination imparts distinct reactivity and allows for diverse synthetic applications. The bromomethyl group provides a reactive site for nucleophilic substitution, while the dichloropyridine moiety enhances the compound’s stability and electronic properties.

Properties

CAS No.

2731014-56-3

Molecular Formula

C9H8BrCl2NO2

Molecular Weight

313

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.